molecular formula C20H19ClN2O2 B296635 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione

1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione

Cat. No. B296635
M. Wt: 354.8 g/mol
InChI Key: NNUKWZKEQSTIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione, also known as Ro 40-5967, is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinediones and has been found to have a range of biological effects.

Mechanism of Action

1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 acts as a potent antagonist of the dopamine D4 receptor, which is believed to be involved in the regulation of mood, cognition, and behavior. By blocking the dopamine D4 receptor, 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 may reduce the symptoms of anxiety and schizophrenia. Additionally, 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 may reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 has been found to have a range of biochemical and physiological effects. In animal studies, 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 has been found to reduce anxiety-like behavior and improve cognitive function. Additionally, 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 has been found to reduce inflammation and oxidative stress, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 is its specificity for the dopamine D4 receptor, which may make it a useful tool for studying the role of this receptor in the regulation of mood, cognition, and behavior. Additionally, 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 has been found to have low toxicity in animal studies, which may make it a safer alternative to other drugs that target the dopamine D4 receptor. However, one limitation of 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 is its poor solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967. One area of interest is its potential use in the treatment of anxiety and schizophrenia. Additional studies are needed to determine the effectiveness of 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 in human subjects and to identify the optimal dosage and administration route. Another area of interest is the use of 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 in reducing inflammation and oxidative stress and to identify the optimal dosage and administration route. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967, including its metabolism and elimination from the body.

Synthesis Methods

1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 can be synthesized using a multistep process. The first step involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-phenyl-1,2-dihydro-2-oxo-3-pyridinecarboxamide to form a key intermediate. The final step involves the reaction of the intermediate with 1,3-dimethyl-2-imidazolidinone to form 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its effect on the central nervous system. 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 has been found to exhibit anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia. Additionally, 1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 40-5967 has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.

properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H19ClN2O2/c1-13-6-7-16(10-17(13)21)23-19(24)11-18(20(23)25)22-9-8-14-4-2-3-5-15(14)12-22/h2-7,10,18H,8-9,11-12H2,1H3

InChI Key

NNUKWZKEQSTIAM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3)Cl

Origin of Product

United States

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